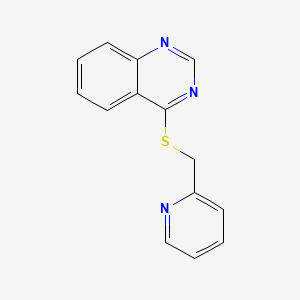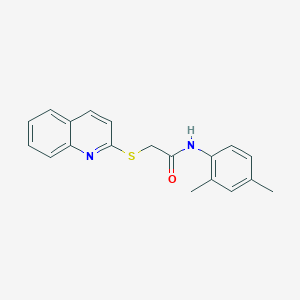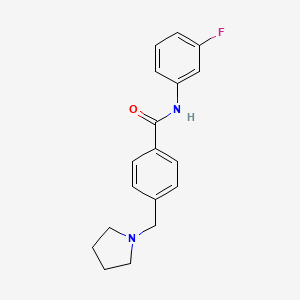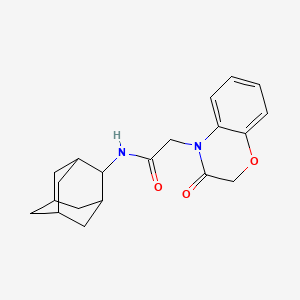
Quinazoline, 4-((2-pyridinylmethyl)thio)-
Overview
Description
Quinazoline, 4-((2-pyridinylmethyl)thio)-: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyridinylmethylthio group attached to the quinazoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For the specific synthesis of Quinazoline, 4-((2-pyridinylmethyl)thio)-, a common approach might involve the reaction of 2-aminobenzonitrile with a suitable pyridinylmethylthio reagent under controlled conditions.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs scalable methods such as metal-catalyzed reactions and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinazoline, 4-((2-pyridinylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
Chemistry: Quinazoline derivatives are valuable intermediates in organic synthesis and are used to create a variety of complex molecules .
Biology: These compounds have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Medicine: Quinazoline derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer and bacterial infections .
Industry: In the industrial sector, quinazoline derivatives are used in the development of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of Quinazoline, 4-((2-pyridinylmethyl)thio)- involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Quinazolinone: An oxidized form of quinazoline with similar biological activities.
4(3H)-Quinazolinone: Known for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness: Quinazoline, 4-((2-pyridinylmethyl)thio)- is unique due to the presence of the pyridinylmethylthio group, which may enhance its biological activity and specificity compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-(pyridin-2-ylmethylsulfanyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-7-13-12(6-1)14(17-10-16-13)18-9-11-5-3-4-8-15-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHWTLRXXMMLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152091 | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118272-55-2 | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118272552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide](/img/structure/B4442425.png)
![N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4442436.png)
![6-methyl-5-[(4-phenoxyphenyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B4442444.png)
![3-amino-N-[3-(methylthio)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442452.png)
![1-[(dimethylamino)sulfonyl]-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4442457.png)
![1-[(dimethylamino)sulfonyl]-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide](/img/structure/B4442460.png)

![2-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4442474.png)
![6-(3-methoxypropyl)-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B4442480.png)


![4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B4442517.png)
![3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4442524.png)
